

An In-depth Technical Guide on the Spectroscopic Data of Novel Propanoic Acids

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Compound of Interest

Compound Name: 3-(2,4-dimethylphenyl)propanoic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for a series of novel N-(4-hydroxyphenyl)-β-alanine hydrazide derivatives. These compounds are of significant interest in drug development due to their potential antimicrobial and anticancer activities. This document presents their structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Spectroscopic Data of Novel Propanoic Acid Derivatives

The following tables summarize the key spectroscopic data for a selection of newly synthesized N-(4-hydroxyphenyl)-β-alanine hydrazide derivatives. These compounds share a common propanoic acid-derived backbone and are distinguished by the substituents on the hydrazide moiety.

Table 1: ^1H NMR Spectroscopic Data (500 MHz, DMSO-d₆) of Selected Propanoic Acid Derivatives

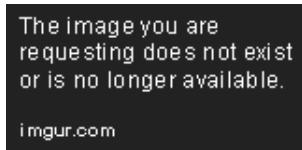
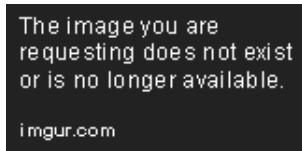
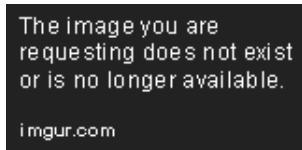
Compound	Structure	δ (ppm) and Multiplicity (J in Hz)
1	 The image you are requesting does not exist or is no longer available. imgur.com	11.81 (s, 1H, NH), 8.78 (s, 1H, CH=N), 7.93 (d, J=7.8, 1H, Ar-H), 7.60-7.22 (m, 7H, Ar-H), 7.15-6.93 (m, 5H, Ar-H), 3.45 (t, J=6.5, 2H, CH ₂), 2.75 (t, J=6.5, 2H, CH ₂)
2	 The image you are requesting does not exist or is no longer available. imgur.com	11.74 (s, 1H, NH), 8.59 (s, 1H, CH=N), 8.26 (d, J=8.5, 1H, Ar-H), 7.89-7.84 (m, 4H, Ar-H), 7.40-7.26 (m, 6H, Ar-H), 3.41 (q, J=6.6, 1H, CH), 1.32 (d, J=6.6, 3H, CH ₃)
3	 The image you are requesting does not exist or is no longer available. imgur.com	11.48 (s, 1H, NH), 8.46 (s, 1H, CH=N), 7.60-7.58 (m, 4H, Ar-H), 7.47 (d, J=7.6, 1H, Ar-H), 7.34 (t, J=7.6, 2H, Ar-H), 7.27-7.17 (m, 5H, Ar-H), 3.94 (s, 3H, OCH ₃), 3.45 (q, J=7.0, 1H, CH), 1.35 (d, J=7.0, 3H, CH ₃)

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆) of Selected Propanoic Acid Derivatives

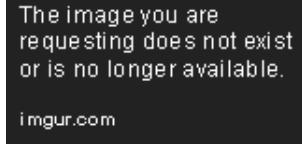
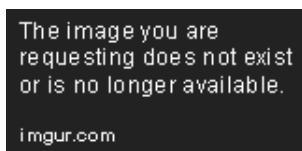
Compound	Structure	δ (ppm)
1		168.5 (C=O), 155.2 (Ar-C), 148.1 (C=N), 141.0 (Ar-C), 134.5 (Ar-C), 130.2 (Ar-CH), 129.1 (Ar-CH), 128.5 (Ar-CH), 121.2 (Ar-CH), 115.8 (Ar-CH), 45.3 (CH ₂), 33.8 (CH ₂)
2		171.2 (C=O), 155.4 (Ar-C), 147.8 (Ar-C), 145.2 (C=N), 133.7 (Ar-CH), 130.9 (Ar-CH), 129.5 (Ar-CH), 128.8 (Ar-CH), 125.0 (Ar-CH), 121.5 (Ar-CH), 116.0 (Ar-CH), 48.9 (CH), 18.2 (CH ₃)
3		170.8 (C=O), 160.5 (Ar-C), 155.3 (Ar-C), 146.5 (C=N), 132.1 (Ar-CH), 129.0 (Ar-CH), 128.7 (Ar-CH), 121.4 (Ar-CH), 120.9 (Ar-CH), 116.0 (Ar-CH), 112.2 (Ar-CH), 56.1 (OCH ₃), 48.5 (CH), 18.4 (CH ₃)

Table 3: FT-IR Spectroscopic Data (KBr, cm⁻¹) of Selected Propanoic Acid Derivatives

Compound	Structure	Key Absorptions (cm ⁻¹)
1	<p>The image you are requesting does not exist or is no longer available.</p> <p>imgur.com</p>	3310 (N-H), 3050 (Ar C-H), 1682 (C=O, amide), 1643 (C=N), 1605, 1510 (Ar C=C)
2	<p>The image you are requesting does not exist or is no longer available.</p> <p>imgur.com</p>	3295 (N-H), 3065 (Ar C-H), 1685 (C=O, amide), 1646 (C=N), 1525 (NO ₂), 1345 (NO ₂), 1600, 1500 (Ar C=C)
3	<p>The image you are requesting does not exist or is no longer available.</p> <p>imgur.com</p>	3300 (N-H), 3060 (Ar C-H), 2835 (C-H, OCH ₃), 1680 (C=O, amide), 1640 (C=N), 1610, 1512 (Ar C=C)

Table 4: Mass Spectrometry Data (ESI-MS) of Selected Propanoic Acid Derivatives

Compound	Structure	Molecular Formula	Calculated [M+H] ⁺	Found [M+H] ⁺
1	<p>The image you are requesting does not exist or is no longer available.</p> <p>imgur.com</p>	C ₂₀ H ₁₆ N ₂ O ₂	317.12	317.1
2	<p>The image you are requesting does not exist or is no longer available.</p> <p>imgur.com</p>	C ₂₂ H ₁₈ FN ₃ O ₃	392.14	392.4
3	<p>The image you are requesting does not exist or is no longer available.</p> <p>imgur.com</p>	C ₂₃ H ₂₁ FN ₂ O ₂	377.16	377.4

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of the novel propanoic acid derivatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.^[1] Samples (5-10 mg) were dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).^[2] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for ¹H NMR) or the solvent residual peak (δ = 39.52 ppm for ¹³C NMR).^[1] Data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

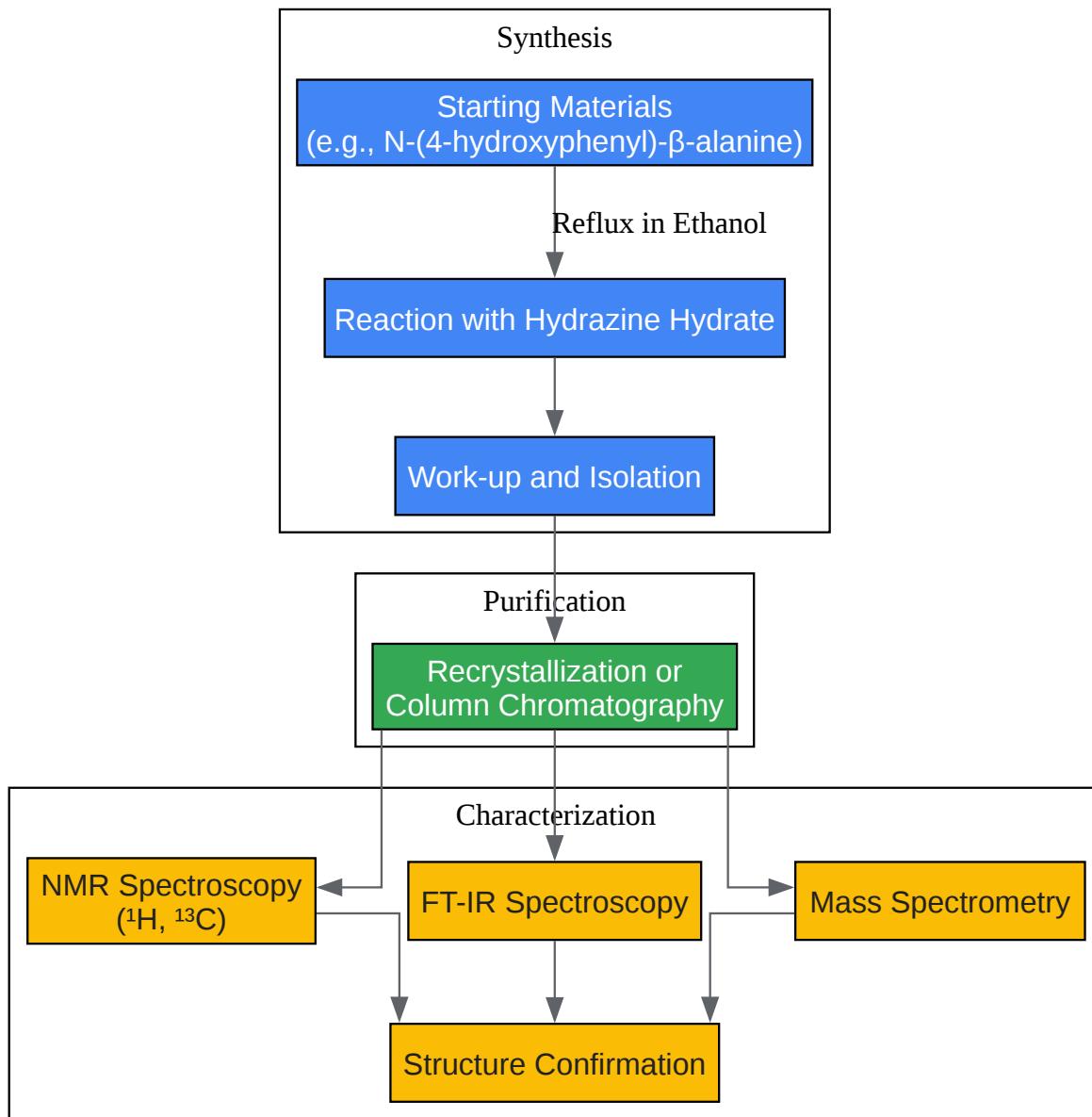
FT-IR spectra were obtained using a spectrometer with the KBr pellet method.^[3] A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The spectra were recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .^[4]

Mass Spectrometry (MS)

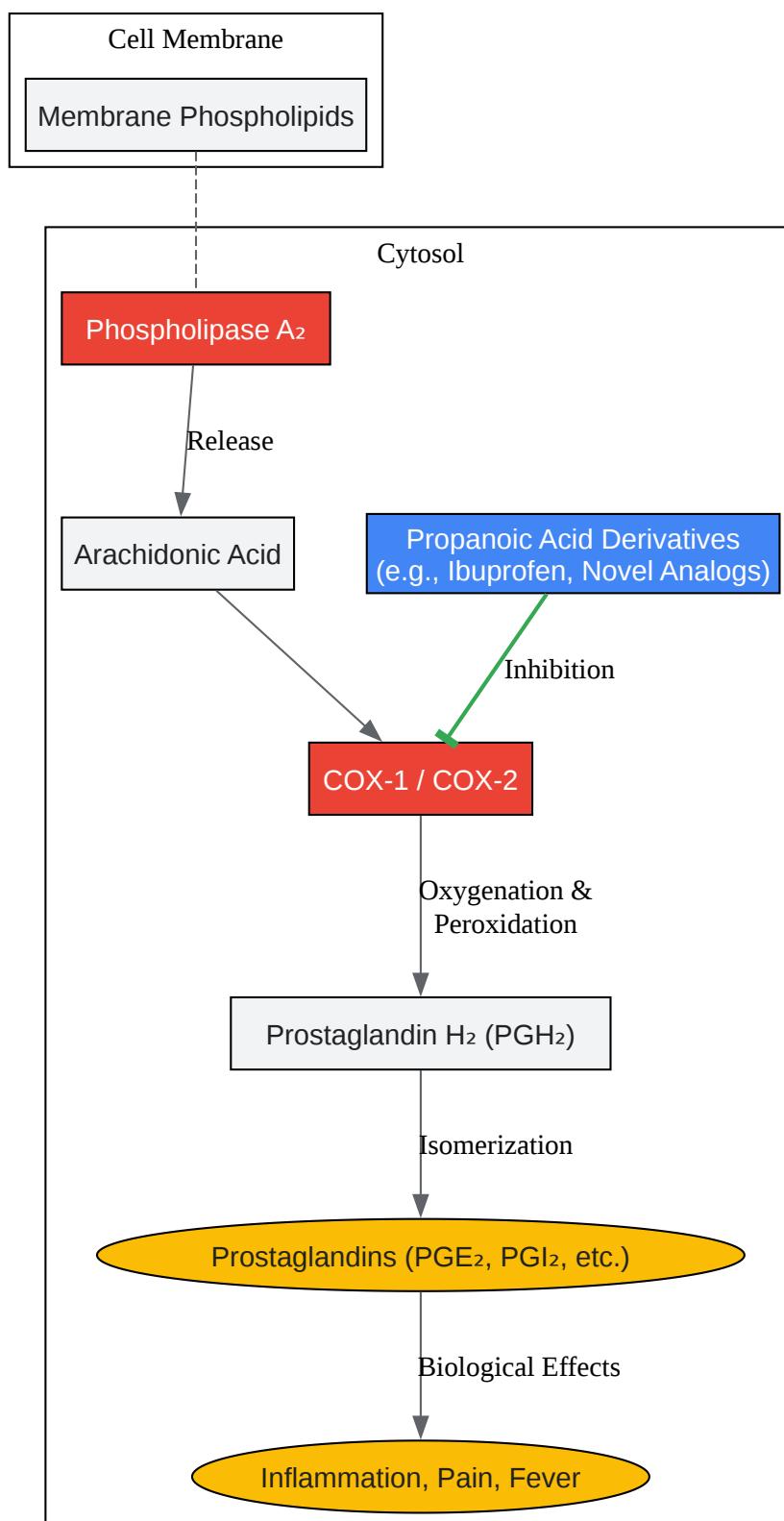
High-resolution mass spectra (HRMS) were obtained on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode. Samples were dissolved in methanol or acetonitrile to a concentration of approximately 1 $\mu\text{g}/\text{mL}$ and introduced into the ion source via direct infusion.^[5] The mass-to-charge ratio (m/z) values are reported for the protonated molecular ion $[\text{M}+\text{H}]^+$.

Visualizations

The following diagrams illustrate a typical experimental workflow for the synthesis and characterization of these novel propanoic acids and a key signaling pathway relevant to their potential biological activity.

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A generalized experimental workflow for the synthesis and characterization of novel propanoic acids.

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The Cyclooxygenase (COX) signaling pathway, a key target for many propanoic acid-based drugs.

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